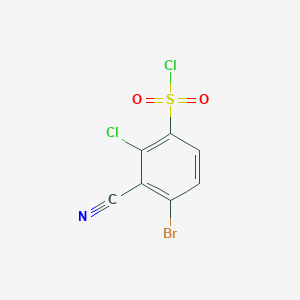

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride

Description

Contextual Significance of Polysubstituted Benzenesulfonyl Chlorides

Polysubstituted benzenesulfonyl chlorides are foundational reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles. researchgate.netguidechem.com This reactivity is harnessed to install the sulfonyl group into target molecules, a common feature in many biologically active compounds.

The presence of multiple substituents on the benzene (B151609) ring dramatically expands the synthetic possibilities. libretexts.orgpressbooks.pub These substituents modulate the reactivity of the sulfonyl chloride group and provide additional points for chemical modification. libretexts.orgpressbooks.pub Consequently, polysubstituted benzenesulfonyl chlorides are crucial intermediates in the preparation of a diverse range of products, from pharmaceuticals to specialized polymers and dyes. cbijournal.comnbinno.com The strategic placement of different functional groups allows for sequential and regioselective reactions, enabling the construction of intricate molecular frameworks from a single, versatile starting material. libretexts.orgpressbooks.pub

Strategic Importance of Bromine, Chlorine, and Cyano Functionalities in Aromatic Systems

The combination of bromine, chlorine, and a cyano group on a benzenesulfonyl chloride scaffold creates a molecule with a rich and strategically diverse reactivity profile. Each functional group imparts distinct properties that can be exploited in multi-step synthetic sequences.

Bromine: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This provides a reliable handle for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of various other molecular fragments.

Chlorine: While less reactive in cross-coupling reactions than bromine, the chlorine atom still influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature enhances the electrophilicity of the ring and the sulfonyl chloride group. In certain contexts, chlorine can also participate in nucleophilic aromatic substitution reactions or serve as a blocking group to direct other reactions to specific positions. The presence of both chlorine and bromine allows for selective, stepwise cross-coupling reactions under different catalytic conditions.

Cyano Group (Nitrile): The cyano group is a highly versatile functional group in organic synthesis. researchgate.net It is a strong electron-withdrawing group, further activating the aromatic ring. Synthetically, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles like tetrazoles. researchgate.netnih.gov This versatility makes it a valuable precursor for a wide range of other functionalities. researchgate.net

The collective presence of these three groups on the 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride framework offers chemists a powerful tool for creating highly decorated aromatic compounds through controlled, sequential transformations.

Overview of Research Directions in Sulfonyl Chloride Chemistry

Research in sulfonyl chloride chemistry continues to evolve, driven by the demand for more efficient and selective synthetic methods. Key areas of contemporary research include:

Novel Synthetic Methods: Traditional methods for synthesizing sulfonyl chlorides often require harsh reagents like phosphorus pentachloride or chlorosulfonic acid. orgsyn.org Modern research focuses on developing milder and more functional-group-tolerant procedures. researchgate.net This includes the use of photocatalysis and electrochemistry to generate sulfonyl chlorides from precursors like sulfonic acids or thiols under less aggressive conditions. nih.gov

Late-Stage Functionalization: A significant trend is the development of methods for the "late-stage" introduction of the sulfonyl chloride group into complex, often drug-like molecules. researchgate.netnih.gov This allows for the rapid diversification of advanced intermediates, which is highly valuable in medicinal chemistry for creating libraries of related compounds for biological screening. researchgate.netnih.gov

Expanding a new chemical entity: The development of sulfonyl chlorides has been instrumental in the creation of new drugs. In 2021, 14 of the 50 molecules approved by the FDA contained halogens, underscoring the growing role of halogens like fluorine and chlorine in drug development for a variety of diseases. nih.gov

Applications in Materials Science and Agrochemicals: Beyond pharmaceuticals, sulfonyl chlorides are integral to the synthesis of functional materials, including polymers and dyes. nbinno.com In agriculture, they are key building blocks for modern herbicides and fungicides, where precise molecular structures lead to targeted biological activity. nbinno.com

The hypothetical compound this compound fits well within these modern research trends, representing a highly functionalized intermediate poised for use in diverse and complex synthetic challenges.

Physicochemical Data

While specific experimental data for this compound is not widely available, data for closely related structural analogs provides insight into its expected properties.

Table 1: Properties of 4-Bromo-2-cyanobenzenesulfonyl chloride Note: This data is for a related compound and is intended for comparative purposes.

| Property | Value |

| CAS Number | 431046-20-7 |

| Molecular Formula | C₇H₃BrClNO₂S |

| Boiling Point (Predicted) | 357.0 ± 27.0 °C |

| Density (Predicted) | 1.94 ± 0.1 g/cm³ |

| Data sourced from predictive models. chemicalbook.com |

Table 2: Properties of 4-Bromo-2-chlorobenzenesulfonyl chloride Note: This data is for a related compound and is intended for comparative purposes.

| Property | Value |

| CAS Number | 351003-52-6 |

| Molecular Formula | C₆H₃BrCl₂O₂S |

| Molecular Weight | 289.96 g/mol |

| Melting Point | 76-81 °C |

| Data sourced from experimental measurements. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NO2S/c8-5-1-2-6(14(10,12)13)7(9)4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKOKNDSBDLOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226052 | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805581-04-7 | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805581-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Considerations for 4 Bromo 2 Chloro 3 Cyanobenzenesulfonyl Chloride

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.com For 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride, the analysis begins by disconnecting the most reactive functional group, the sulfonyl chloride.

A primary disconnection can be made at the carbon-sulfur bond of the sulfonyl chloride group. This simplifies the target molecule to a precursor, 1-bromo-3-chloro-2-cyanobenzene, and an idealized electrophilic synthon for the sulfonyl chloride group, such as +SO2Cl. This leads to a forward synthesis strategy involving an electrophilic aromatic substitution, specifically a chlorosulfonation reaction on the substituted benzene (B151609) ring.

Further retrosynthetic analysis of the 1-bromo-3-chloro-2-cyanobenzene precursor involves disconnecting the cyano and halogen substituents. The order of these disconnections is critical and must account for the directing effects of the substituents in electrophilic aromatic substitution reactions. For instance, the cyano group is a meta-director, while halogens are ortho-, para-directors. A plausible synthetic route might start from a simpler aniline (B41778) derivative, which allows for the introduction of the cyano group via a Sandmeyer reaction after the halogen substituents are in place. chemicalbook.com

Conventional Synthetic Methodologies for Benzenesulfonyl Chlorides

The synthesis of the benzenesulfonyl chloride functional group is a cornerstone of organic chemistry, with several well-established methods available. These can be broadly categorized into direct chlorosulfonation, conversion from sulfonic acids, and oxidative chlorination.

Direct chlorosulfonation is a widely used industrial method for preparing benzenesulfonyl chlorides. This reaction involves treating an aromatic compound with chlorosulfonic acid (ClSO3H). The reaction proceeds via an electrophilic aromatic substitution mechanism. stackexchange.com At certain temperatures, chlorosulfonic acid can generate the highly reactive electrophile, SO2Cl+, which is then attacked by the electron-rich benzene ring. stackexchange.com

The mechanism involves the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex. A base then removes a proton from the ring, restoring aromaticity and yielding the final benzenesulfonyl chloride product. stackexchange.comyoutube.com A key consideration in this method is controlling the reaction temperature to manage the exothermic nature of the reaction and to minimize the formation of side products, such as diphenylsulfone.

For a polysubstituted precursor like 1-bromo-3-chloro-2-cyanobenzene, the reaction conditions would need to be carefully optimized due to the deactivating nature of the halogen and cyano substituents.

An alternative two-step approach involves the initial sulfonation of the aromatic ring to produce a benzenesulfonic acid, followed by conversion of the sulfonic acid or its salt to the sulfonyl chloride. libretexts.org Sulfonation is typically achieved using fuming sulfuric acid (a mixture of H2SO4 and SO3). chemistrysteps.com

The subsequent conversion of the sulfonic acid to the sulfonyl chloride can be accomplished using various chlorinating agents. Traditional reagents include phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3), which are effective but often require harsh conditions, such as high temperatures. orgsyn.orgprepchem.com Thionyl chloride (SOCl2) is also a common reagent for this transformation. google.com More recently, milder and more efficient reagents have been developed, such as cyanuric chloride and 1,1,1-trichloro-1-(pyridin-1-yl)methanaminium chloride (TAPC), which allow the reaction to proceed under solvent-free conditions at room temperature. lookchem.comijsrst.com

| Chlorinating Agent | Typical Substrate | Reaction Conditions | Reference |

|---|---|---|---|

| Phosphorus Pentachloride (PCl5) | Sodium Benzenesulfonate | Heated in an oil bath at 170–180°C for several hours. | orgsyn.orgprepchem.com |

| Phosphorus Oxychloride (POCl3) | Sodium Benzenesulfonate | Similar conditions to PCl5, heated to 170-180°C. | orgsyn.org |

| Thionyl Chloride (SOCl2) | Polymeric Sulfonic Acids | Reaction carried out in an inert liquid diluent like chlorinated hydrocarbons. | google.com |

| Cyanuric Chloride | Sulfonic Acids | Mild conditions, often in the presence of a base like N-Methylmorpholine in dichloromethane. | ijsrst.com |

| TAPC (1,1,1-trichloro-1-(pyridin-1-yl)methanaminium chloride) | Sulfonic Acids | Solvent-free, room temperature, often with grinding. | lookchem.comorganic-chemistry.org |

The direct oxidative chlorination of sulfur-containing compounds, such as thiols and disulfides, provides another efficient route to sulfonyl chlorides. acs.org This approach avoids the use of harsh sulfonating agents and can often be performed under mild conditions with high yields and selectivity. acs.orgorganic-chemistry.org

Several reagent systems have been developed for this transformation. A combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) is a highly reactive system that can convert a wide range of thiols to their corresponding sulfonyl chlorides rapidly and in excellent yields. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Other effective systems include a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, or N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. acs.orgorganic-chemistry.org The mechanism is believed to proceed through the intermediate formation of disulfides, which are then further oxidized and chlorinated. tandfonline.com

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| H2O2 / SOCl2 | Thiols | Fast reaction times, high yields, mild conditions, environmentally friendly (water is the main byproduct). | organic-chemistry.orgresearchgate.net |

| Nitrate Salt / TMS-Cl | Thiols, Disulfides | Mild and efficient, high product purity, often requires no further purification. | acs.orgorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Good yields, smooth oxidation. | organic-chemistry.org |

| H2O2 / Zirconium Tetrachloride (ZrCl4) | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions. | organic-chemistry.org |

Advanced Synthetic Routes to Polysubstituted Sulfonyl Chlorides

Recent advances in synthetic methodology have provided new tools for the synthesis of sulfonyl chlorides, which could be applicable to the preparation of complex molecules like this compound.

Visible-light photocatalysis has emerged as a mild and efficient method for the generation of radicals and the formation of various chemical bonds. While specific applications to the synthesis of this compound are not documented, general photocatalytic methods for sulfonyl chloride synthesis could be adapted. These methods often involve the reaction of thiols or their derivatives with a chlorine source under photocatalytic conditions. researchgate.net The challenge in applying this to the target molecule would be the synthesis of the corresponding polysubstituted thiol precursor.

The conversion of sulfonyl hydrazides to sulfonyl chlorides offers a valuable synthetic route. This transformation can be achieved using reagents like N-chlorosuccinimide (NCS). sigmaaldrich.com The general procedure involves treating the sulfonyl hydrazide with NCS in a suitable solvent like acetonitrile (B52724). sigmaaldrich.com This method is often high-yielding and proceeds under mild conditions. A plausible synthetic sequence for the target compound could therefore involve the preparation of the corresponding 4-bromo-2-chloro-3-cyanobenzenesulfonyl hydrazide, which would then be converted to the final sulfonyl chloride.

Table 1: General Reaction Conditions for Sulfonyl Chloride Synthesis from Sulfonyl Hydrazide

| Reagent | Solvent | Temperature | Reaction Time |

| N-Chlorosuccinimide | Acetonitrile | Room Temperature | 2 hours |

This table represents typical conditions and may require optimization for the specific substrate.

The Sandmeyer reaction, which involves the transformation of aryldiazonium salts, is a classic and versatile method for introducing a wide range of functional groups onto an aromatic ring. The synthesis of sulfonyl chlorides from aryldiazonium salts is a well-established process. google.comnih.govgoogle.comscribd.comorgsyn.org This reaction typically involves the diazotization of an aniline derivative, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. nih.gov

For the synthesis of this compound, the corresponding aniline, 4-bromo-2-chloro-3-cyanoaniline, would be the required precursor. The synthesis of this aniline itself would be a multi-step process. Once obtained, its conversion to the target sulfonyl chloride via a Sandmeyer-type reaction would be a key step. The reaction conditions, particularly temperature and the source of sulfur dioxide, would need to be carefully controlled to ensure a good yield and to prevent side reactions. The use of stable SO2 surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), has modernized this reaction, making it more amenable to a broader range of substrates under milder conditions. nih.gov

Table 2: Key Steps in a Sandmeyer-Type Synthesis of a Sulfonyl Chloride

| Step | Reagents | Purpose |

| Diazotization | Aniline, Acid (e.g., HCl), Sodium Nitrite | Formation of the aryldiazonium salt |

| Sulfonylation | SO2 (or surrogate), Copper(I) Chloride | Introduction of the sulfonyl chloride group |

Challenges in Regioselective Functionalization of Polysubstituted Benzenes

The synthesis of a molecule with a specific substitution pattern like this compound is fraught with challenges related to regioselectivity. The directing effects of the substituents on the benzene ring can be complex and sometimes conflicting.

In this particular target molecule, the bromo and chloro groups are ortho-, para-directing, while the cyano and sulfonyl chloride groups are meta-directing and strongly deactivating. The interplay of these electronic effects, as well as steric hindrance, makes the predictable introduction of each functional group a significant hurdle.

For instance, attempting a direct chlorosulfonation of 1-bromo-3-chloro-2-cyanobenzene would likely lead to a mixture of isomers, with the position of the incoming sulfonyl chloride group being influenced by both the directing effects of the existing halogens and the deactivating nature of the cyano group. The inherent steric hindrance from the existing substituents would also play a crucial role in determining the regiochemical outcome.

Overcoming these challenges often requires the use of blocking groups, multi-step synthetic sequences that carefully control the order of substituent introduction, or the application of modern synthetic methods that offer high regiocontrol, such as directed ortho-metalation or specific cross-coupling reactions. The development of a robust and scalable synthesis for this compound would undoubtedly require a detailed investigation and optimization of these regiochemical factors.

Synthesis of this compound: Optimization of Reaction Conditions and Yields

A comprehensive review of available scientific literature and patent databases did not yield specific detailed research findings or data tables concerning the optimization of reaction conditions for the synthesis of this compound. While general synthetic routes for analogous sulfonyl chlorides are documented, specific experimental data on yield optimization for this particular compound is not publicly available.

The synthesis of substituted benzenesulfonyl chlorides often involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt and subsequent chlorination, or direct chlorosulfonation of a substituted benzene ring. The optimization of such reactions typically involves a systematic variation of several key parameters to maximize the yield and purity of the final product.

General Optimization Strategies for Related Sulfonyl Chloride Syntheses:

In the absence of specific data for this compound, general principles for optimizing the synthesis of similar aromatic sulfonyl chlorides can be considered. These include:

Temperature Control: Diazotization reactions are typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. Subsequent reactions may require careful temperature control to prevent side reactions and decomposition.

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Solvents commonly used in such syntheses include aqueous mineral acids, acetic acid, and various organic solvents.

Catalyst System: In Sandmeyer-type reactions, the nature and amount of the copper catalyst are critical. Variations in the copper salt (e.g., CuCl, CuBr, CuCl₂) and the presence of co-catalysts can be explored.

Reagent Stoichiometry: The molar ratios of the reactants, including the amine, diazotizing agent (e.g., sodium nitrite), and the sulfonylating or chlorinating agent, are crucial parameters to optimize.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion without significant product degradation.

Without specific experimental data from the literature for the target compound, it is not possible to provide a detailed analysis of the optimization of reaction conditions and yields with supporting data tables as requested. The information available for structurally related compounds suggests that a multi-parameter optimization approach would be necessary to develop an efficient synthesis for this compound.

Reactivity Profiles and Transformational Chemistry of 4 Bromo 2 Chloro 3 Cyanobenzenesulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This forms the basis for the synthesis of various sulfonamide and sulfonate ester derivatives.

Formation of Sulfonamides

The reaction of 4-bromo-2-chloro-3-cyanobenzenesulfonyl chloride with primary or secondary amines readily yields the corresponding sulfonamides. guidechem.com This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ekb.egnih.govcbijournal.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comrsc.org

General Reaction Scheme: Br(Cl)(CN)C₆H₂SO₂Cl + R₂NH → Br(Cl)(CN)C₆H₂SO₂NR₂ + HCl

The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to steric hindrance. rsc.org A variety of bases can be employed, including pyridine (B92270) and triethylamine, often in aprotic solvents. cbijournal.com

| Reactant Amine | Base | Solvent | Product |

| Primary Amine (e.g., Aniline) | Pyridine | Dichloromethane | N-Aryl-4-bromo-2-chloro-3-cyanobenzenesulfonamide |

| Secondary Amine (e.g., Diethylamine) | Triethylamine | Tetrahydrofuran | N,N-Diethyl-4-bromo-2-chloro-3-cyanobenzenesulfonamide |

Synthesis of Sulfonate Esters

In a similar fashion, this compound reacts with alcohols in the presence of a base to form sulfonate esters. guidechem.com These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in substitution and elimination reactions. youtube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.com

General Reaction Scheme: Br(Cl)(CN)C₆H₂SO₂Cl + ROH → Br(Cl)(CN)C₆H₂SO₂OR + HCl

The choice of alcohol and reaction conditions can be tailored to produce a wide range of sulfonate esters. nih.govrsc.org Pyridine is a commonly used base and can also serve as the solvent. youtube.com

| Reactant Alcohol | Base | Product |

| Methanol | Pyridine | Methyl 4-bromo-2-chloro-3-cyanobenzenesulfonate |

| Ethanol | Pyridine | Ethyl 4-bromo-2-chloro-3-cyanobenzenesulfonate |

Generation of Sulfonothioates

The reaction with thiols provides access to sulfonothioates. guidechem.com This transformation follows a similar nucleophilic substitution pathway, with the sulfur atom of the thiol acting as the nucleophile.

General Reaction Scheme: Br(Cl)(CN)C₆H₂SO₂Cl + RSH → Br(Cl)(CN)C₆H₂SO₂SR + HCl

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a crucial role in the kinetics and mechanism of nucleophilic substitution at the sulfonyl chloride moiety. nih.govresearchgate.netresearchgate.net The rate of solvolysis of sulfonyl chlorides is influenced by both the solvent's nucleophilicity and its ionizing power. nih.govresearchgate.net For reactions with amines, variations in activation parameters are observed between protic and aprotic solvents. researchgate.net For instance, the reaction of benzenesulfonyl chloride with imidazole (B134444) shows significantly lower enthalpies and entropies of activation in aprotic solvents compared to protic ones. researchgate.net

Studies using the extended Grunwald-Winstein equation have shown that the solvolysis of various arenesulfonyl chlorides proceeds via a concerted Sₙ2 mechanism. nih.govresearchgate.net The sensitivity to solvent nucleophilicity (l) and solvent ionizing power (m) provides insights into the transition state structure. nih.gov

Influence of Substituents on Sulfonyl Transfer Reactions

The substituents on the aromatic ring of the benzenesulfonyl chloride significantly impact the rate and mechanism of sulfonyl transfer reactions. Electron-withdrawing groups, such as the bromo, chloro, and cyano groups present in this compound, increase the electrophilicity of the sulfonyl sulfur atom. This enhanced electrophilicity generally leads to an increased rate of reaction with nucleophiles. nih.govnih.gov

The position of the substituents also has a notable effect. For example, in the enantioselective sulfonylation of meso-1,3-diols, moving a nitro substituent from the para to the ortho position on the benzenesulfonyl chloride can dramatically decrease the enantiomeric ratio of the product, suggesting a sensitivity to steric effects. nih.gov The electronic nature of the substituents also plays a role; electron-rich para-substituents can lead to a slight decrease in the enantiomeric ratio. nih.gov The Hammett and Brønsted plots for the reaction of benzenesulfonyl chlorides with anilines indicate that electron-withdrawing substituents on the sulfonyl chloride increase bond formation in the transition state. researchgate.net

Reactions Involving the Cyano Group

The cyano group (-C≡N) on the aromatic ring of this compound is a versatile functional group that can undergo a variety of chemical transformations. It is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. quora.com

The cyano group itself can be transformed into other functional groups. For instance, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com It can also be hydrolyzed to a carboxylic acid under acidic or basic conditions. youtube.com Furthermore, the cyano group can participate in cycloaddition reactions and can be converted to other nitrogen-containing heterocycles. The transformation of a cyano group can also be achieved via nucleophilic substitution of a diazonium salt intermediate. youtube.com

Reduction to Amines

The multifaceted nature of this compound offers several avenues for reduction, primarily targeting the cyano group. The direct reduction of the sulfonyl chloride moiety to an amine is not a standard transformation. Instead, the synthetic pathway typically involves a two-step process: initial conversion of the sulfonyl chloride to a sulfonamide, followed by reduction of the nitrile (cyano group).

The cyano group (-CN) on the aromatic ring can be effectively reduced to a primary amine (aminomethyl group, -CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation or the use of chemical hydrides. For instance, reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon are widely employed for the reduction of aryl nitriles to the corresponding benzylamines .

Table 1: Exemplary Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Raney Nickel | Ethanol/Ammonia (B1221849) | High pressure, elevated temp. | 4-Bromo-2-chloro-3-(aminomethyl)benzenesulfonamide* |

| LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to reflux | 4-Bromo-2-chloro-3-(aminomethyl)benzenesulfonamide* |

| NaBH₄, CoCl₂ | Methanol | Room temperature | 4-Bromo-2-chloro-3-(aminomethyl)benzenesulfonamide* |

*Assumes prior conversion of the sulfonyl chloride to the parent sulfonamide.

Nucleophilic Attack and Further Functionalization Pathways

The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the formation of sulfonamides, sulfonate esters, and thioethers guidechem.com.

Reaction with Amines: Primary and secondary amines readily react with this compound to yield the corresponding sulfonamides. This is one of the most common transformations for sulfonyl chlorides.

Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), alcohols attack the sulfonyl chloride to form sulfonate esters.

Reaction with Thiols: Thiols react in a similar fashion to alcohols to produce sulfonate thioethers.

The cyano group provides another site for functionalization. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, further expanding the synthetic possibilities of the molecule .

Table 2: Nucleophilic Substitution Reactions at the Sulfonyl Group

| Nucleophile | Reagent Type | Product Functional Group |

|---|---|---|

| R-NH₂ | Primary Amine | N-substituted sulfonamide |

| R₂-NH | Secondary Amine | N,N-disubstituted sulfonamide |

| R-OH | Alcohol | Sulfonate ester |

Participation in Cycloaddition Reactions

Aryl halides, particularly those bearing multiple halogens, can serve as precursors to highly reactive benzyne (B1209423) intermediates. The formation of a benzyne from this compound would typically be initiated by a very strong base, such as sodium amide (NaNH₂) youtube.com. The base would abstract a proton ortho to one of the halogen atoms, followed by the elimination of a halide ion to form a transient triple bond within the benzene ring youtube.comyoutube.com.

Given the substitution pattern, two potential benzyne intermediates could be formed. Once generated, these strained intermediates readily undergo cycloaddition reactions, such as [4+2] Diels-Alder reactions with dienes (e.g., furan, cyclopentadiene) or [2+2] cycloadditions with alkenes, to form complex polycyclic structures. The regioselectivity of the nucleophilic attack on the benzyne intermediate is influenced by the electronic effects of the remaining substituents on the ring youtube.com.

Reactivity of Aromatic Halogens (Bromo and Chloro)

The two halogen atoms on the aromatic ring, bromine and chlorine, exhibit distinct reactivity profiles, particularly in metal-catalyzed reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-type, Stille, Kumada)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the aryl halide is paramount and generally follows the trend I > Br > OTf > Cl researchgate.net. Consequently, for this compound, the carbon-bromine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C2 position.

This differential reactivity allows for selective functionalization. Under carefully controlled conditions, a Suzuki, Stille, or Kumada coupling reaction can be performed selectively at the C4 position, leaving the C2 chloro substituent intact for subsequent transformations researchgate.net.

Table 3: Selective Cross-Coupling Reactivity

| Reaction Type | Coupling Partner | Catalyst (Typical) | Primary Site of Reaction |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | C4-Br |

| Stille | Organostannane | Pd(PPh₃)₄ | C4-Br |

Nucleophilic Aromatic Substitution with Activated Halides

The aromatic ring of this compound is rendered electron-deficient by three powerful electron-withdrawing groups: the sulfonyl chloride, the cyano group, and the halogens themselves. This electronic feature activates the ring for nucleophilic aromatic substitution (SₙAr) libretexts.orglibretexts.org.

For an SₙAr reaction to occur efficiently, the leaving group (halide) must be positioned ortho or para to a strong electron-withdrawing group youtube.comlibretexts.orglibretexts.org.

The chlorine atom at C2 is ortho to the -SO₂Cl group.

The bromine atom at C4 is para to the -SO₂Cl group.

Both halogens are therefore activated towards displacement by strong nucleophiles (e.g., alkoxides, amides, thiolates) via the addition-elimination (Meisenheimer complex) mechanism youtube.comlibretexts.orgyoutube.com. The relative leaving group ability in SₙAr reactions can be complex, but often fluoride (B91410) is the best leaving group, followed by the other halogens. Between bromide and chloride, the more electronegative atom can sometimes increase the rate of the initial nucleophilic attack, which is often the rate-determining step youtube.com. However, the stability of the leaving group anion also plays a role. In many cases, selective substitution can be achieved by carefully choosing the reaction conditions.

Metal-catalyzed Reactions

Beyond the classic palladium-catalyzed cross-coupling reactions, the halogen substituents on this molecule can participate in a variety of other metal-catalyzed transformations. These include reactions catalyzed by copper, nickel, and iron, which can offer different reactivity patterns and be more cost-effective acgpubs.org.

For example, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-O, C-N, and C-S bonds. Buchwald-Hartwig amination, another palladium-catalyzed process, provides a powerful method for the formation of C-N bonds by coupling aryl halides with amines youtube.com. As with other cross-coupling reactions, the greater reactivity of the C-Br bond would likely allow for selective amination at the C4 position. Iron-catalyzed cross-coupling has also emerged as a valuable method for reacting aryl chlorides, which are typically less reactive, suggesting a pathway to functionalize the C2 position after the C4 position has been modified acgpubs.org.

Multi-functional Group Reactivity and Chemoselectivity

The chemical behavior of this compound is dictated by the interplay of its five key functional components: the sulfonyl chloride group, the aromatic benzene ring, and the bromo, chloro, and cyano substituents. The strong electron-withdrawing nature of the sulfonyl chloride, cyano, and chloro groups significantly influences the electron density of the aromatic ring, rendering it highly electrophilic.

The primary site for nucleophilic attack is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. The presence of multiple electron-withdrawing groups on the benzene ring is expected to enhance the electrophilicity of the sulfonyl group, thereby increasing its reactivity towards nucleophiles.

Chemoselectivity in reactions involving this compound will be governed by the nature of the attacking nucleophile and the reaction conditions. Strong nucleophiles will preferentially attack the sulfonyl chloride group. However, under forcing conditions or with specific types of nucleophiles, nucleophilic aromatic substitution (SNAr) could potentially occur, where either the bromo or the chloro substituent is displaced. The positions of these halogens, ortho and para to the strongly deactivating sulfonyl chloride and cyano groups, activate them towards nucleophilic attack. The relative reactivity of the C-Br versus the C-Cl bond in SNAr reactions can be influenced by factors such as the nature of the nucleophile and the presence of a catalyst.

The cyano group is generally unreactive under the conditions used for the reaction of the sulfonyl chloride. However, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to an amine.

Table 1: Predicted Chemoselective Reactions of this compound

| Nucleophile | Reagent | Expected Major Product | Reaction Type |

| Primary/Secondary Amine | R₂NH | 4-Bromo-2-chloro-3-cyanobenzenesulfonamide | Nucleophilic Acyl Substitution |

| Alcohol | ROH, base | 4-Bromo-2-chloro-3-cyanobenzenesulfonate ester | Nucleophilic Acyl Substitution |

| Thiol | RSH, base | 4-Bromo-2-chloro-3-cyanobenzenethiosulfonate | Nucleophilic Acyl Substitution |

| Hydroxide | NaOH (aq), heat | 4-Bromo-2-chloro-3-cyanobenzenesulfonic acid | Hydrolysis |

| Strong Nucleophile (e.g., NaCN) | NaCN, heat | Potential for SNAr at C-Br or C-Cl | Nucleophilic Aromatic Substitution |

Stereochemical Aspects in Derived Transformations

The molecule this compound is achiral. However, stereochemical considerations become important when it reacts with chiral, non-racemic nucleophiles. The reaction of the sulfonyl chloride with a chiral amine or alcohol will result in the formation of a diastereomeric mixture of sulfonamides or sulfonate esters, respectively.

The formation of these diastereomers occurs because the reaction introduces a new stereocenter (the sulfur atom in some derivatives under specific conditions) or because the chiral nucleophile becomes part of a new, larger molecule. The reaction at the sulfonyl chloride group with a chiral nucleophile typically proceeds with retention of configuration at the chiral center of the nucleophile, as the bonds to the stereocenter are not directly involved in the reaction.

The resulting diastereomers will have different physical and chemical properties, which can allow for their separation by techniques such as chromatography. The ratio of the diastereomers formed can be influenced by steric hindrance and other non-covalent interactions between the sulfonyl chloride and the chiral nucleophile during the transition state of the reaction.

Table 2: Stereochemical Outcome of Reactions with Chiral Nucleophiles

| Chiral Nucleophile | Product Type | Stereochemical Outcome |

| (R)-2-aminobutane | Diastereomeric sulfonamides | Formation of (R)-N-(sec-butyl)-4-bromo-2-chloro-3-cyanobenzenesulfonamide and (S)-N-(sec-butyl)-4-bromo-2-chloro-3-cyanobenzenesulfonamide in potentially unequal amounts. |

| (S)-2-butanol | Diastereomeric sulfonate esters | Formation of (S)-butan-2-yl 4-bromo-2-chloro-3-cyanobenzenesulfonate and (R)-butan-2-yl 4-bromo-2-chloro-3-cyanobenzenesulfonate in potentially unequal amounts. |

Strategic Applications of 4 Bromo 2 Chloro 3 Cyanobenzenesulfonyl Chloride in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate and Building Block

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride functions as a crucial synthetic intermediate, primarily by introducing the 4-bromo-2-chloro-3-cyanophenylsulfonyl moiety into a target molecule. This process is typically achieved through nucleophilic substitution reactions at the sulfonyl group, where the chlorine atom acts as an effective leaving group. fiveable.me

The compound's utility as a building block stems from its capacity to react with a wide array of nucleophiles, including amines, alcohols, and thiols. guidechem.com This reactivity allows for the straightforward synthesis of corresponding sulfonamides, sulfonate esters, and thioethers, respectively. Each of these resulting structures can be a final target molecule or an intermediate for further chemical transformations. The classical method for such syntheses involves the reaction of the sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.comresearchgate.net This fundamental transformation is a cornerstone of its application in constructing more complex molecules.

Utility in the Synthesis of Advanced Organic Scaffolds

The structural complexity of this compound makes it a candidate for the synthesis of sophisticated organic frameworks, including heterocyclic systems and specialized polymers.

Aromatic sulfonyl chlorides are established precursors for a variety of heterocyclic compounds. researchgate.net By reacting with molecules containing two nucleophilic sites, this compound can participate in cyclization reactions to form stable ring systems. For example, reaction with amino alcohols or diamines can lead to the formation of sultams (cyclic sulfonamides) or other sulfur-containing heterocycles. The synthesis of heterocyclic sulfonamides is a significant area of research, particularly in medicinal chemistry. google.com The general approach involves converting a starting material into a sulfonyl chloride derivative, which is then treated with ammonia (B1221849) or an amine to yield the heterocyclic sulfonamide. google.com The unique substitution pattern on the aromatic ring of this compound would yield novel heterocyclic scaffolds with potential for unique biological or material properties. nih.gov

In polymer chemistry, sulfonyl chlorides can play multiple roles. Benzenesulfonyl chloride, a related compound, has been shown to act as a chain transfer agent in the free-radical polymerization of styrene. researchgate.net This process allows for control over the molecular weight of the resulting polymer and introduces a phenylsulfonyl group at one end of the polymer chain and a chlorine atom at the other. researchgate.net By analogy, this compound could potentially be used to synthesize functional polymers with specific end-groups, which could then be used for further polymer modifications or for creating block copolymers. Furthermore, sulfonyl chlorides serve as coupling agents in preparing sulfonated polymers, which are critical components in applications such as ion exchange membranes. chemimpex.com

Applications in Agrochemical and Dye Chemistry Intermediates

The structural motifs derived from substituted benzenesulfonyl chlorides are found in various agrochemicals and dyes. Sulfonamides, for instance, are a known class of herbicides. manavchem.com The reaction of this compound with appropriate amines could lead to novel herbicidal candidates. The polysubstituted aromatic ring provides a scaffold that can be fine-tuned to achieve desired activity and selectivity.

In dye chemistry, the sulfonyl group is often incorporated into dye molecules to enhance water solubility and improve the dye's ability to bind to fabrics. manavchem.com While specific dyes derived from this particular compound are not documented, its chemical nature makes it a plausible intermediate. The bromo and cyano groups could also be leveraged to tune the chromophoric properties of a potential dye molecule or act as reactive sites for covalent bonding to a substrate. researchgate.net

Contributions to Pharmaceutical Intermediate Development

The most significant and well-documented application for aromatic sulfonyl chlorides is in the development of pharmaceutical intermediates. chemimpex.com The sulfonamide functional group is a key component in a vast number of therapeutic agents, earning it the designation of a "privileged scaffold" in medicinal chemistry. sci-hub.senih.govresearchgate.net

The reaction of this compound with primary or secondary amines is the most direct route to novel sulfonamide derivatives. frontiersrj.comfrontiersrj.com These compounds are of immense interest in drug discovery due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govfrontiersrj.com

The synthesis of a library of sulfonamides from this specific building block would provide researchers with a series of molecules where the "R-group" on the sulfonamide nitrogen is varied, while the core aromatic structure remains constant. This approach is fundamental to structure-activity relationship (SAR) studies. The bromo, chloro, and cyano substituents on the phenyl ring offer multiple points for interaction with biological targets, such as enzymes or receptors, potentially enhancing binding affinity and specificity. The sulfonamide functional group itself is a key pharmacophore, known to mimic the transition state of enzymatic reactions or to act as a stable, non-hydrolyzable substitute for other functional groups. researchgate.net The development of new sulfonamide-based drugs is an active area of research, and versatile building blocks like this compound are essential tools in this endeavor. nih.gov

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 4-Bromo-2-chlorobenzenesulfonyl chloride Note: Detailed experimental data for this compound is not widely available. The data below is for the structurally similar compound 4-Bromo-2-chlorobenzenesulfonyl chloride, which shares the bromo, chloro, and sulfonyl chloride functionalities.

| Property | Value | Source(s) |

| CAS Number | 351003-52-6 | guidechem.com |

| Molecular Formula | C₆H₃BrCl₂O₂S | guidechem.com |

| Molecular Weight | 289.96 g/mol | |

| Appearance | Yellowish crystals or chunks | guidechem.com |

| Melting Point | 76-81 °C | |

| Sensitivity | Moisture Sensitive | guidechem.com |

Precursors for Novel Therapeutic Agents

No specific therapeutic agents derived from this compound have been identified in the surveyed scientific literature.

Utilization in Catalyst Development and Design

There are no documented instances of this compound being used to synthesize ligands for catalyst development or design.

Biomolecule Modification through Sulfonylation Reactions

Specific examples of biomolecules being modified by this compound are not available in published research.

Computational Chemistry and Spectroscopic Methodologies Applied to 4 Bromo 2 Chloro 3 Cyanobenzenesulfonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride, DFT studies provide a theoretical framework to understand its geometry, electronic properties, and reactivity from first principles. These calculations are crucial for predicting molecular behavior where experimental data may be scarce.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the benzene (B151609) ring is substituted with four strongly electron-withdrawing groups (EWG): bromo (-Br), chloro (-Cl), cyano (-CN), and sulfonyl chloride (-SO2Cl). These groups significantly lower the energy levels of both the HOMO and LUMO. The HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely have significant contributions from the sulfonyl chloride and cyano groups. DFT calculations can precisely map the electron density of these orbitals and quantify their energy levels.

Interactive Table: Illustrative DFT-Calculated Molecular Orbital Energies

This table presents hypothetical values for this compound to illustrate typical outputs of a DFT analysis. Actual values would require specific quantum chemical calculations.

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -7.50 | Correlates with ionization potential; indicates electron-donating capability. |

| LUMO Energy | -2.15 | Correlates with electron affinity; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.35 | Indicates high kinetic stability and relatively low chemical reactivity. |

Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

The sulfonyl chloride group (-SO2Cl) in this compound is a highly electrophilic center. DFT calculations can model the reaction pathway of nucleophilic attack at the sulfur atom, which is the most common reaction for sulfonyl chlorides, leading to the formation of sulfonamides or sulfonate esters. The strong electron-withdrawing nature of the other substituents (Br, Cl, CN) further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophiles.

While the benzene ring itself is rigid, conformational analysis for this molecule would focus on the rotation around the C-S bond, which dictates the spatial orientation of the sulfonyl chloride group relative to the plane of the ring. DFT calculations can determine the potential energy surface for this rotation, identifying the lowest energy (most stable) conformer. Steric hindrance between the bulky sulfonyl chloride group and the adjacent chloro and cyano substituents would likely result in a preferred conformation where the S-Cl bond is oriented away from the ring to minimize repulsion.

The Hammett equation is a linear free-energy relationship that describes the influence of substituents on the reactivity of aromatic compounds. It relates reaction rates and equilibrium constants for reactions involving benzene derivatives with a parameter (σ) for each substituent and a reaction constant (ρ).

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like sulfonyl chlorides. A non-polar or medium-polarity capillary column (e.g., polysiloxane-based) would likely be used. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) would be appropriate for detection. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally sensitive compounds. A reversed-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution may be necessary to achieve good separation from impurities. Detection would likely be performed using a UV detector, as the aromatic ring and other functional groups will absorb UV light. The highly reactive nature of sulfonyl chlorides may necessitate derivatization for robust HPLC analysis in some cases. researchgate.netnbinno.com

Table 3: Predicted Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, separation from volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV Detector (e.g., at 254 nm) | Purity assessment, isolation, analysis of non-volatile impurities. |

Emerging Research Avenues and Future Directions in 4 Bromo 2 Chloro 3 Cyanobenzenesulfonyl Chloride Chemistry

Development of Greener Synthetic Routes and Sustainable Methodologies

The synthesis of arenesulfonyl chlorides has traditionally relied on methods that can be hazardous and environmentally taxing. Future research is intensely focused on developing more sustainable alternatives.

Key Developments:

Avoiding Harsh Reagents: Classic chlorosulfonation often uses chlorosulfonic acid or chlorine gas. Greener approaches focus on replacing these with milder, safer, and easier-to-handle reagents. Methods utilizing N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the oxidative chlorination of thiols, disulfides, and other sulfur compounds represent a significant step forward. rsc.orgresearchgate.netresearchgate.net These processes are often simpler, more practical, and avoid many of the hazards of traditional methods.

Sustainable Solvents: A major thrust in green chemistry is the replacement of volatile organic compounds with sustainable solvents. Research has demonstrated the successful synthesis of sulfonamides (via in situ generated sulfonyl chlorides) in environmentally benign media such as water, ethanol, and glycerol. rsc.orgresearchgate.netrsc.org

Catalytic and Electrochemical Methods: Advanced methodologies are emerging that minimize waste and energy consumption. Visible-light photoredox catalysis, using heterogeneous catalysts like potassium poly(heptazine imide), allows for the synthesis of arenesulfonyl chlorides from anilines under mild, room-temperature conditions. acs.org Similarly, metal- and oxidant-free electrochemical oxidative coupling reactions provide an environmentally benign route to these compounds. rsc.org

Novel Precursors: Expanding the range of starting materials is another key strategy. A recently developed method allows for the synthesis of arenesulfonyl chlorides from aromatic carboxylic acids via a copper-catalyzed decarboxylative chlorosulfonylation, directly linking traditional amide coupling partners to sulfonamide synthesis. nih.govprinceton.edu

| Methodology | Key Features | Example Reagents/Conditions | Sustainability Advantage |

|---|---|---|---|

| Alternative Chlorinating Agents | Direct oxidative conversion of sulfur compounds. researchgate.net | NCS, TCCA, NaDCC·2H₂O rsc.orgresearchgate.netresearchgate.net | Avoids hazardous Cl₂ gas; milder reaction conditions. |

| Photocatalysis | Visible-light mediated synthesis from anilines. acs.org | Heterogeneous carbon nitride photocatalysts acs.org | Uses light as a renewable energy source; mild conditions. |

| Electrochemistry | Metal- and oxidant-free oxidative coupling. rsc.org | Pencil Graphite Electrodes, Water/ACN solvent rsc.org | Reduces catalyst waste; uses electricity as a clean reagent. |

| Aqueous Sandmeyer Reaction | Uses water as a solvent for diazonium salt reactions. acs.org | Thionyl chloride as SO₂ source in H₂O acs.org | Eliminates the need for organic solvents like acetic acid. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The sulfonyl chloride moiety is a versatile functional group, and ongoing research continues to uncover new reactivity patterns beyond its classic use in forming sulfonamides and sulfonates.

Key Developments:

C-H Bond Arylation: Arenesulfonyl chlorides are being explored as alternative arylating agents in palladium-catalyzed direct C-H bond arylation of heteroarenes, providing a substitute for traditional aryl halides. researcher.life

Radical Reactions: These compounds can serve as precursors in radical annulation reactions, enabling the formation of complex structures like γ-lactones. researcher.life

Desulfonylative Reactions: The sulfonyl chloride group can be strategically removed. Desulfonation provides a pathway to aryl chlorides, a transformation of significant industrial relevance. wikipedia.org

Formation of Sulfenes: When treated with a base, alkanesulfonyl chlorides with α-hydrogens can form highly reactive intermediates known as sulfenes, which can be trapped to create novel molecular scaffolds. wikipedia.org

Friedel-Crafts Sulfonylation: The reaction of sulfonyl chlorides with arenes under Friedel-Crafts conditions to produce sulfones remains a cornerstone reaction, with ongoing work to expand its scope and efficiency. wikipedia.org

Expansion of Applications in Materials Science and Advanced Functional Molecules

The unique properties imparted by the sulfonyl group are being increasingly leveraged in the design of advanced materials and functional molecules. For a polysubstituted compound like 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride, its derivatives could be tailored for specific material properties.

Key Developments:

Advanced Polymers: The chlorosulfonation of polymers, such as polyethylene (B3416737) to produce chlorosulfonated polyethylene (CSPE), creates materials with exceptional toughness and durability, suitable for demanding applications like roofing materials. wikipedia.org

Proton-Exchange Membranes (PEMs): In the field of clean energy, arenesulfonyl chlorides are key intermediates for synthesizing specialized monomers, such as Perfluoroalkyl Arylsulfonimide (PFSI) monomers. These monomers are polymerized to create membranes for PEM fuel cells, which require high stability and proton conductivity. belmont.edu

Functional Dyes and Probes: The strong electron-withdrawing nature of the sulfonyl group and its ability to link molecular fragments make sulfonyl chloride derivatives valuable in the synthesis of functional dyes, sensors, and molecular probes.

| Application Area | Material/Molecule Type | Role of Sulfonyl Group | Example |

|---|---|---|---|

| Energy | Proton-Exchange Membranes belmont.edu | Provides acidic sites for proton conductivity and stability. | Perfluoroalkyl Arylsulfonimide (PFSI) polymers belmont.edu |

| Industrial Materials | Durable Polymers wikipedia.org | Acts as a cross-linking site and enhances toughness. | Chlorosulfonated Polyethylene (CSPE) wikipedia.org |

| Bioconjugation | "Click" Chemistry Handles | Sulfonyl fluorides (derived from sulfonyl chlorides) for SuFEx reactions. | Chemical probes and bifunctional reagents nih.gov |

Targeted Synthesis of Analogs for Structure-Activity Relationship Studies

In medicinal chemistry, the sulfonamide group is a critical pharmacophore. The synthesis of analogs from precursors like this compound is central to discovering new drugs by systematically probing structure-activity relationships (SAR).

Key Developments:

The "Tail Approach": This is a common strategy in drug design where the core sulfonamide group binds to a target (e.g., the zinc ion in carbonic anhydrases), while diverse "tails" or substituents on the aromatic ring are varied to interact with surrounding pockets of the enzyme. This allows for the fine-tuning of binding affinity and isoform selectivity. nih.gov

Probing Isoform Specificity: By synthesizing a library of benzenesulfonamide (B165840) derivatives with different substitution patterns, researchers can identify which modifications lead to selective inhibition of a disease-implicated enzyme isoform over ubiquitously expressed ones, thereby minimizing potential side effects. nih.govresearchgate.net

Computational Synergy: SAR studies are increasingly coupled with in silico modeling. Synthesized analogs are docked into computer models of the target protein to rationalize binding interactions and predict which future analogs will have higher potency, guiding subsequent synthetic efforts. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing how sulfonyl chlorides and their derivatives are made, particularly on an industrial scale.

Key Developments:

Enhanced Safety: Many reactions involving sulfonyl chlorides, such as chlorosulfonation, are highly exothermic. Flow chemistry allows for superior temperature control due to high surface-area-to-volume ratios, mitigating the risk of thermal runaway and improving process safety. rsc.orgnih.govmdpi.com

Increased Efficiency and Scalability: Continuous flow processes can significantly increase the space-time yield compared to batch methods. rsc.orgmdpi.com Automated systems using continuous stirred-tank reactors (CSTRs) and real-time monitoring have been developed for the multi-hundred-gram, scalable production of aryl sulfonyl chlorides. mdpi.comnih.gov

Automated Library Synthesis: Fully automated flow-through systems have been designed to rapidly produce large libraries of sulfonamides. These platforms can perform multi-step syntheses and purifications, generating arrays of compounds ready for biological screening, which dramatically accelerates the drug discovery cycle. acs.orgacs.org

Addressing Unresolved Mechanistic Questions and Theoretical Challenges

Despite decades of study, the precise mechanisms of reactions involving arenesulfonyl chlorides are still a subject of active research, blending experimental kinetics with theoretical calculations.

Key Developments:

Solvolysis Mechanism (Sₙ1 vs. Sₙ2): The mechanism of solvolysis for arenesulfonyl chlorides has been a topic of debate. While early claims suggested a dissociative (Sₙ1) pathway for some substrates, the consensus now strongly supports a bimolecular, associative (Sₙ2-like) mechanism for most arenesulfonyl chlorides. researchgate.netmdpi.comnih.govkoreascience.kr

Advanced Kinetic Analysis: The extended Grunwald-Winstein equation is a powerful tool used to dissect the influence of solvent nucleophilicity and ionizing power on reaction rates, providing detailed insight into the transition state. researchgate.netnih.govresearchgate.net Kinetic solvent isotope effects (KSIEs) are also used as crucial evidence, with values greater than unity supporting bimolecular mechanisms, often involving general-base catalysis by the solvent. mdpi.comkoreascience.kr

Influence of Substituents: Research shows that electron-withdrawing substituents on the aryl ring can lead to a "tighter" Sₙ2 transition state (more bond-making), while electron-donating groups lead to a "looser" transition state (bond-breaking is more advanced). mdpi.com

Theoretical Modeling: High-level computational methods are being used to map the potential energy surfaces of these reactions. researchgate.net Such studies can calculate the structures and thermodynamics of intermediates and transition states, providing a molecular-level picture that complements experimental kinetic data. For instance, theoretical studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have shown that the position of the substituent can fundamentally change the electron transfer mechanism from stepwise to concerted. cdnsciencepub.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-bromo-2-chloro-3-cyanobenzenesulfonyl chloride, and what precautions are critical during synthesis?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. For halogenated aromatic systems, inert conditions are essential to avoid decomposition. For example, moisture-sensitive sulfonyl chlorides (e.g., 4-bromo-3-fluorobenzenesulfonyl chloride) require anhydrous environments and inert gas storage to prevent hydrolysis .

- Precautions : Use Schlenk-line techniques for moisture-sensitive steps. Monitor reaction progress via thin-layer chromatography (TLC) or GC/HPLC for intermediates .

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Analytical Methods :

- Purity : Use GC or high-performance liquid chromatography (HPLC) with UV detection, as described for related halogenated benzenesulfonyl chlorides (e.g., >98.0% purity by GC) .

- Structural Confirmation : Employ NMR (¹H/¹³C) and FT-IR spectroscopy. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX software) can resolve bond angles and substituent positions .

Q. What are the key handling and storage protocols for this compound?

- Handling : Use impervious gloves, sealed goggles, and protective clothing to prevent contact with skin or eyes, as recommended for reactive sulfonyl chlorides .

- Storage : Store under inert gas (argon/nitrogen) at 0–6°C to minimize decomposition. Avoid exposure to humidity, which can hydrolyze the sulfonyl chloride group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties like HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. For example, exact-exchange terms in DFT improve accuracy for halogenated systems .

- Application : Simulate reaction pathways for sulfonamide formation or nucleophilic displacement of halogens to guide experimental design .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals overlap due to multiple halogens, use 2D techniques (COSY, HSQC) or isotopic labeling. For crystallographic ambiguities (e.g., disorder in halogen positions), refine data using SHELXL with twin-law corrections, as applied to structurally complex sulfonamides .

Q. How can byproducts from sulfonyl chloride reactions be identified and minimized?

- Troubleshooting :

- Byproduct Analysis : LC-MS or GC-MS can detect hydrolysis products (e.g., sulfonic acids) or halogen displacement byproducts.

- Optimization : Adjust stoichiometry of chlorinating agents (e.g., SOCl₂) and reaction temperature. For example, excessive heat may degrade cyanobenzene groups .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Applications :

- Pharmaceuticals : As a sulfonating agent, it can introduce sulfonyl groups into heterocycles (e.g., oxadiazoles or pyridines) for drug candidates, similar to methods used for 4-chloro-2-nitrobenzenesulfonyl chloride in protease inhibitors .

- Materials Science : Halogen and sulfonyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to build conjugated polymers or metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.